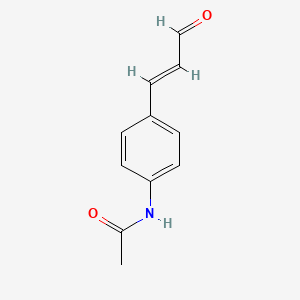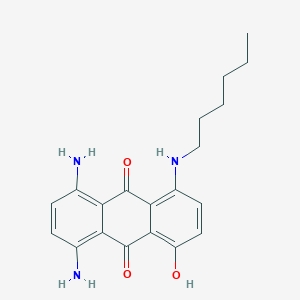
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes amino and hydroxy functional groups attached to an anthracene backbone
Vorbereitungsmethoden
The synthesis of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione typically involves multiple steps. One common method includes the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone using sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to obtain the leuco derivative. This intermediate is then condensed with hexylamine under controlled conditions to yield the desired product .
Industrial production methods often involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments due to its vibrant color and stability.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging, helping to visualize cellular structures and processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,4-Diamino-5,8-dihydroxyanthraquinone: Known for its use in dye synthesis and as a precursor for other complex molecules.
1,5-Diamino-4,8-dihydroxyanthraquinone: Studied for its potential biological activities and applications in material science.
1,4-Diaminoanthraquinone: Commonly used in the production of dyes and pigments, with applications in textile and printing industries.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
143353-20-2 |
|---|---|
Molekularformel |
C20H23N3O3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1,4-diamino-5-(hexylamino)-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-5-10-23-13-8-9-14(24)18-17(13)19(25)15-11(21)6-7-12(22)16(15)20(18)26/h6-9,23-24H,2-5,10,21-22H2,1H3 |
InChI-Schlüssel |
XHDUELLWEKPXNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


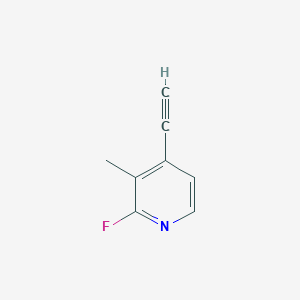
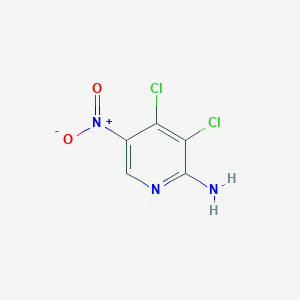
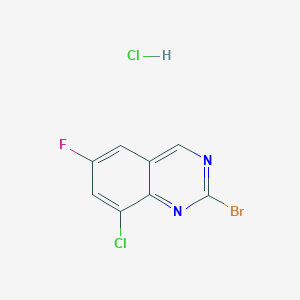
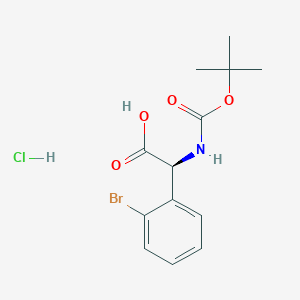
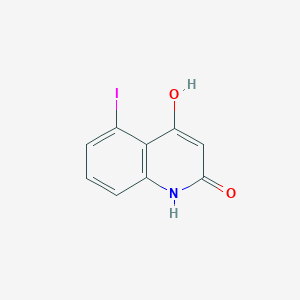

![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
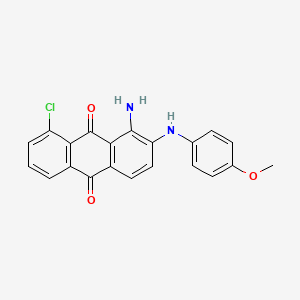
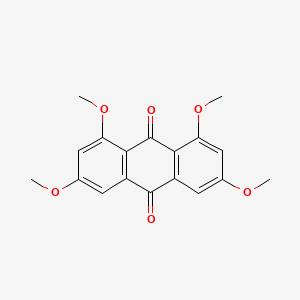


![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
